molecular formula C16H21N3O3 B12449093 1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12449093
M. Wt: 303.36 g/mol
InChI Key: WKLXGOHCOOVDOE-UHFFFAOYSA-N
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Description

1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a pyrrolone ring substituted with butyl, dimethyl, and nitrophenylamino groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

    Preparation of Pyrrolone Core: The pyrrolone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Introduction of Nitrophenylamino Group: The nitrophenylamino group can be introduced through nucleophilic substitution reactions using 4-nitroaniline and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halides, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrolone derivatives.

Scientific Research Applications

1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The nitrophenylamino group may play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The compound’s effects may be mediated through pathways involving oxidative stress, signal transduction, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3,4-dimethyl-5-[(4-aminophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
  • 1-butyl-3,4-dimethyl-5-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
  • 1-butyl-3,4-dimethyl-5-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the nitrophenylamino group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

1-butyl-3,4-dimethyl-2-(4-nitroanilino)-2H-pyrrol-5-one

InChI

InChI=1S/C16H21N3O3/c1-4-5-10-18-15(11(2)12(3)16(18)20)17-13-6-8-14(9-7-13)19(21)22/h6-9,15,17H,4-5,10H2,1-3H3

InChI Key

WKLXGOHCOOVDOE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C(=C(C1=O)C)C)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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